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Executive Summary
Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a highly

conserved, multifaceted protein that plays a pivotal role in maintaining genomic integrity. It is an

essential component of the replisome, functioning as a critical adaptor protein that coordinates

DNA replication with checkpoint activation and DNA repair pathways. Structurally, And1 is

characterized by an N-terminal WD40 domain, a central SepB domain that facilitates its

trimerization, and a C-terminal High-Mobility Group (HMG) box for DNA binding.[1][2][3]

Functionally, And1 acts as a molecular hub, bridging the CMG (Cdc45-MCM-GINS) helicase

with DNA polymerase α to ensure efficient DNA synthesis.[2][4] Beyond its foundational role in

replication, And1 is a key player in the DNA damage response (DDR). During replication stress,

it is phosphorylated by ATR kinase, enabling its accumulation at stalled forks where it facilitates

Claspin-mediated Chk1 activation to enforce the S-phase checkpoint.[5][6][7] Furthermore,

And1 is indispensable for the homologous recombination (HR) repair of DNA double-strand

breaks (DSBs), where it regulates the critical step of DNA end resection by recruiting the

nuclease CtIP to damage sites.[8][9] Given its overexpression in various cancers and its

essential roles in cell proliferation and genome stability, And1 has emerged as a promising

therapeutic target for cancer treatment.[10] This document provides a comprehensive overview
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of the molecular mechanisms, key interactions, and experimental methodologies related to

And1's function.

Molecular Architecture of And1
And1 is a large, acidic protein (approx. 125 kDa in Xenopus laevis) composed of multiple

functional domains that dictate its diverse interaction capabilities and functions.[11] Its structure

is highly conserved from yeast (where its ortholog is Ctf4) to humans.[9] The protein assembles

into a homotrimer, a feature mediated by its SepB domain, which is thought to be essential for

its function as a stable scaffold within the replisome.[1][12]

Table 1: Domain Architecture and Function of Human And1
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Domain Location Key Functions References

WD40 Repeats N-terminus

Protein-protein

interaction scaffold.

Essential for

proliferation and

preventing replication

fork resection and

subsequent DSB

formation.

[3][4][10][11]

SepB Domain Central

Mediates the

homotrimerization of

And1, forming a stable

hub. Provides a

binding groove for

interaction partners

like DNA polymerase

α.

[1][2]

HMG-box C-terminus

High-Mobility Group

box. Binds directly to

various DNA

structures, including

single-stranded DNA

(ssDNA) and four-way

junctions. Important

for rapid DNA

replication.

[1][4][11][13]

Role of And1 in DNA Replication
And1 is an integral component of the replisome, essential for the efficient progression of S

phase.[14] Its primary role is to act as a molecular tether, physically linking the CMG helicase,

which unwinds the DNA, to DNA polymerase α (Pol α), which initiates lagging strand synthesis.

[2][4] This coupling is crucial for coordinating the activities of the replisome and ensuring

processive DNA synthesis.
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The Tipin/Timeless complex, another key replisome component, interacts with And1.[6][15] This

larger complex helps to stabilize the association of Pol α with chromatin, promoting the stability

of the replication fork, especially when encountering obstacles or under conditions of limited

replication origins.[15][16] The HMG domain of And1 contributes to fast replication, while the

WD40 domain is indispensable for cell proliferation, highlighting a separation of functions within

the protein.[4]
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Caption: And1 acts as a central hub within the replisome.

Role of And1 in DNA Damage Response and Repair
And1 is a critical mediator in two major pathways that respond to DNA damage: the replication

stress response and homologous recombination repair.
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Replication Stress and Checkpoint Activation
When replication forks stall due to DNA lesions or nucleotide depletion, a signaling cascade

known as the S-phase checkpoint is activated to stabilize the fork and halt cell cycle

progression. And1 is a key player in this ATR-Chk1 signaling pathway.[5][17]

Recruitment and Phosphorylation: Upon fork stalling, stretches of ssDNA are generated and

coated by RPA. The ATR kinase is recruited to these sites. ATR then phosphorylates And1 at

threonine 826 (T826).[5][6][7]

Signal Amplification: This phosphorylation event is crucial for And1's accumulation at the

damage sites and enhances its interaction with the checkpoint mediator protein, Claspin.[5]

[6]

Chk1 Activation: And1, through its direct binding to ssDNA and its interaction with Claspin,

facilitates the recruitment of Claspin to the stalled fork.[5][17] This colocalization promotes

the efficient phosphorylation and activation of the effector kinase Chk1 by ATR, thereby

amplifying the checkpoint signal.[5][18]

Fork Protection: Beyond checkpoint signaling, And1 also has a direct role in protecting the

physical structure of the stalled fork. Its WD40 domain prevents the degradation (resection)

of the nascent DNA strand by the MRE11 nuclease, an activity that would otherwise lead to

fork collapse and the formation of lethal DSBs.[4]
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Caption: And1's role in the ATR-Chk1 checkpoint pathway.
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Homologous Recombination Repair
And1 is essential for the error-free repair of DNA double-strand breaks (DSBs) via homologous

recombination (HR), a pathway active in the S and G2 phases of the cell cycle.[8][14] Its key

function is to regulate DSB end resection, the initial and rate-limiting step of HR where the 5'-

terminated strands at the break are nucleolytically degraded to create 3' ssDNA overhangs.[9]

Recruitment to DSBs: Following a DSB, And1 is recruited to the damage site in a manner

that depends on the upstream damage sensors and mediators MDC1, ATM, and BRCA1.[8]

[9]

Complex Formation: At the break site, And1 forms a complex with the MRN complex (Mre11-

Rad50-NBS1) and, critically, with the tumor suppressor protein CtIP.[9][19]

CtIP Recruitment: And1 facilitates the recruitment and/or stabilization of CtIP at the DSB.[8]

[9] CtIP, in conjunction with the MRN complex, then initiates the end resection process.

Checkpoint Signaling: By promoting resection and the generation of ssDNA, And1 also

facilitates the ATR-mediated DNA damage response that is crucial for coordinating repair

with cell cycle control.[9][20]

This function establishes a critical MDC1→And-1→CtIP axis that is fundamental for initiating

HR repair.[8]
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Caption: The MDC1-And1-CtIP axis in homologous recombination.
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Quantitative Analysis of And1 Function
Quantitative data underscores the significance of And1's interactions and functions. While

precise binding affinities (Kd) are not detailed in the provided literature, functional assays

provide quantitative insights into its roles.

Table 2: Summary of Quantitative Data on And1 Function
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Parameter Observation
Experimental
Context

References

DNA Binding Affinity

And1 binds

quantitatively to

dsDNA-cellulose and

is eluted with 150 mM

NaCl, indicating high-

affinity interaction.

DNA affinity

chromatography of

Xenopus oocyte

nuclear extracts.

[2]

Effect on Cell Cycle

Depletion of And1

leads to a delay in S

phase progression

and an accumulation

of cells in the late

S/G2 phase.

siRNA-mediated

knockdown in human

cancer cell lines.

[14]

Replication Fork

Speed

Replication in the

absence of And1

causes a slowdown in

fork speed.

Inducible degron

system in avian cells.
[4]

DNA Damage

And1 depletion

increases the

accumulation of DNA

damage and leads to

the conversion of

ssDNA gaps into

DSBs in G2 phase.

Inducible degron

system in avian cells.
[4][14]

HR Repair Efficiency

Depletion of And1

leads to a significant

inhibition of

homologous

recombination repair

of an I-SceI-induced

DSB.

DR-GFP reporter

assay in human cells.
[14]

Protein Interactions Interactions of And1

with Claspin,

Co-

immunoprecipitation

[6][7]
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Timeless, Tipin, and

RPA are significantly

enhanced following

treatment with

hydroxyurea (HU) to

induce replication

stress.

from human 293T

cells.

Experimental Methodologies
The study of And1 relies on a range of molecular and cellular biology techniques to probe its

interactions, localization, and function.

siRNA-mediated Knockdown of And1
This protocol is used to transiently reduce the expression of And1 to study the functional

consequences.

Objective: To deplete endogenous And1 protein levels in cultured cells.

Methodology:

Cell Culture: Plate human cells (e.g., U2OS, HCT116) at a density that will result in 30-

50% confluency at the time of transfection.

Transfection Reagent Preparation: Dilute And1-specific small interfering RNA (siRNA)

duplexes and a non-targeting control siRNA in serum-free medium. Separately, dilute a

lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and

incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid

complexes.

Transfection: Add the complexes drop-wise to the cells.

Incubation: Incubate the cells for 48-72 hours to allow for And1 protein depletion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation: Harvest a portion of the cells and perform Western blotting with an anti-And1

antibody to confirm the efficiency of the knockdown compared to the non-targeting control.

Functional Assays: Use the remaining cells for downstream experiments, such as

clonogenic survival assays, immunofluorescence, or cell cycle analysis.[9]

Co-Immunoprecipitation (Co-IP)
This protocol is used to identify and validate protein-protein interactions with And1.

Objective: To determine if And1 physically associates with a putative partner protein (e.g.,

CtIP, Claspin) in vivo.

Methodology:

Cell Lysis: Harvest cells (potentially treated with a DNA damaging agent like camptothecin

or HU) and lyse them in a non-denaturing lysis buffer containing protease and

phosphatase inhibitors. To distinguish chromatin-bound interactions, a pre-extraction step

or treatment with benzonase nuclease can be included.[9]

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with

Protein A/G beads for 1 hour to reduce non-specific binding.

Immunoprecipitation: Collect the pre-cleared lysate and incubate it overnight at 4°C with

an antibody specific to And1 or the bait protein (or an isotype-matched IgG as a negative

control).

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and

incubate for 2-4 hours to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an

antibody against the putative interacting protein.[7][9]
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Caption: Standard experimental workflow for co-immunoprecipitation.
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Immunofluorescence (IF)
This protocol is used to visualize the subcellular localization of And1, particularly its recruitment

to sites of DNA damage.

Objective: To detect the formation of And1 foci at sites of DNA damage induced by laser

micro-irradiation or chemical agents.

Methodology:

Cell Culture: Grow cells on glass coverslips.

Damage Induction: Induce localized DNA damage using a UV-A laser or treat the entire

cell population with a drug like camptothecin.

Fixation & Permeabilization: At desired time points post-damage, fix the cells with 4%

paraformaldehyde, followed by permeabilization with a detergent like 0.5% Triton X-100.

Blocking: Incubate the coverslips in a blocking buffer (e.g., PBS with 5% BSA) to prevent

non-specific antibody binding.

Primary Antibody: Incubate with a primary antibody against And1. To co-localize, also

include an antibody against a known damage marker like γ-H2AX.

Secondary Antibody: After washing, incubate with fluorescently-labeled secondary

antibodies that recognize the species of the primary antibodies (e.g., Alexa Fluor 488 anti-

rabbit, Alexa Fluor 594 anti-mouse).

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto

microscope slides.

Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization

of And1 and γ-H2AX signals as distinct foci indicates recruitment to damage sites.[9]

Therapeutic Implications
And1's essential roles in DNA replication and repair, coupled with its frequent overexpression in

many cancer types, make it an attractive target for anti-cancer therapies.[10] Cancer cells often
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exhibit high levels of replication stress and a greater dependency on DNA repair pathways for

survival. Targeting And1 could therefore selectively kill cancer cells by exacerbating this

intrinsic genomic instability.

Recently, high-throughput screening efforts have identified small molecule inhibitors of And1.

[10] One such compound, an uncharacterized molecule referred to as CH3, was found to

promote the degradation of And1 by disrupting its polymerization and promoting its interaction

with the E3 ligase Cullin 4B.[10] Another identified inhibitor, Bazedoxifene (BZA), is an FDA-

approved drug. These inhibitors have been shown to suppress the growth of a broad range of

cancer cells and, importantly, can re-sensitize platinum-resistant ovarian cancer cells to

chemotherapy.[10] These findings suggest that targeting And1 is a viable and promising

strategy for developing novel cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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